4-(2,6-Dimethylmorpholin-4-yl)butan-1-amine dihydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 259.22 g/mol. This compound is categorized as an amine and is primarily recognized for its potential applications in biochemical research, particularly in proteomics. The compound's structure features a morpholine ring, which contributes to its biological activity and solubility properties.
4-(2,6-Dimethylmorpholin-4-yl)butan-1-amine dihydrochloride is classified under amines due to the presence of the amine functional group. It is also categorized as a dihydrochloride salt, indicating that it exists in a protonated form, which enhances its solubility in aqueous solutions.
The synthesis of 4-(2,6-Dimethylmorpholin-4-yl)butan-1-amine dihydrochloride typically involves multi-step organic reactions. While specific details regarding the synthesis pathway were not extensively covered in the available literature, similar compounds suggest that the process may include:
Technical details regarding reaction conditions such as temperature, solvent choice, and reaction times are critical for optimizing yield and purity but were not specified in the search results.
The molecular structure of 4-(2,6-Dimethylmorpholin-4-yl)butan-1-amine dihydrochloride features:
The compound's structural representation can be described by its InChI (International Chemical Identifier) and SMILES (Simplified Molecular Input Line Entry System) notations:
InChI=1S/C10H22N2O.2ClH/c1-2-3-10(12)11-4-7-13(11)5-8(6-9(10)12)2;;/h2-3,10H2,1H3;2*1H
This notation provides a standardized way to describe its chemical structure digitally.
While specific chemical reactions involving 4-(2,6-Dimethylmorpholin-4-yl)butan-1-amine dihydrochloride were not detailed in the search results, compounds of similar structure often participate in:
Technical details on these reactions would depend on experimental conditions such as pH, temperature, and solvent systems used.
Further studies would be necessary to elucidate specific interactions and biological effects.
Key physical properties include:
Chemical properties include:
Relevant data on melting point or boiling point was not specified but can be inferred from similar compounds.
4-(2,6-Dimethylmorpholin-4-yl)butan-1-amine dihydrochloride has several applications in scientific research:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: